molecular formula C10H12N2O6S B5528653 methyl 2-{methyl[(4-nitrophenyl)sulfonyl]amino}acetate

methyl 2-{methyl[(4-nitrophenyl)sulfonyl]amino}acetate

Cat. No.: B5528653
M. Wt: 288.28 g/mol
InChI Key: VKNAKVQNFOZEDQ-UHFFFAOYSA-N
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Description

Methyl 2-{methyl[(4-nitrophenyl)sulfonyl]amino}acetate is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a sulfonyl group attached to a nitrophenyl ring, which is further connected to a methylamino group and an ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{methyl[(4-nitrophenyl)sulfonyl]amino}acetate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{methyl[(4-nitrophenyl)sulfonyl]amino}acetate undergoes several types of chemical reactions:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide (NaOCH₃) in methanol.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C).

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

    Nucleophilic Substitution: Substituted sulfonamides.

    Reduction: Amino-substituted sulfonamides.

    Hydrolysis: Carboxylic acids and alcohols.

Mechanism of Action

The mechanism of action of methyl 2-{methyl[(4-nitrophenyl)sulfonyl]amino}acetate involves its interaction with biological targets such as enzymes and receptors. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), which is essential for bacterial growth. By inhibiting the enzyme dihydropteroate synthase, the compound prevents the synthesis of folic acid, thereby exerting its antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{methyl[(4-nitrophenyl)sulfonyl]amino}acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ester group allows for further functionalization, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

methyl 2-[methyl-(4-nitrophenyl)sulfonylamino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O6S/c1-11(7-10(13)18-2)19(16,17)9-5-3-8(4-6-9)12(14)15/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKNAKVQNFOZEDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)OC)S(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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